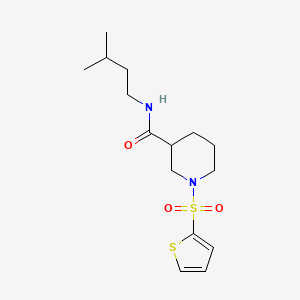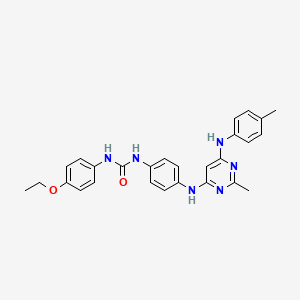![molecular formula C20H25ClN2O2 B11337956 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B11337956.png)
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-clorofenil)-2-(dietilamino)etil]-3-metoxibenzamida es un compuesto orgánico con una estructura compleja que incluye un grupo clorofenil, un grupo dietilamino y un grupo metoxibenzamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(2-clorofenil)-2-(dietilamino)etil]-3-metoxibenzamida típicamente involucra múltiples pasos. Un método común comienza con la preparación de 2-(2-clorofenil)-2-(dietilamino)etanol, que luego se hace reaccionar con cloruro de 3-metoxibenzoílo en condiciones básicas para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de una base como trietilamina y un solvente orgánico como diclorometano.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(2-clorofenil)-2-(dietilamino)etil]-3-metoxibenzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo clorofenil.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio o terc-butóxido de potasio en condiciones básicas.
Principales Productos Formados
Oxidación: N-óxidos del compuesto original.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[2-(2-clorofenil)-2-(dietilamino)etil]-3-metoxibenzamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de N-[2-(2-clorofenil)-2-(dietilamino)etil]-3-metoxibenzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías involucradas pueden incluir cascadas de transducción de señales, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[2-(2-clorofenil)-2-(dietilamino)etil]-3-pirrolidinocarboxamida
- N-[2-(dietilamino)etil]benzamida
- N-(2-clorofenil)-2-{[2-(dietilamino)etil]amino}acetamida
Singularidad
N-[2-(2-clorofenil)-2-(dietilamino)etil]-3-metoxibenzamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su porción de metoxibenzamida, en particular, lo diferencia de otros compuestos similares, lo que potencialmente lleva a interacciones y aplicaciones únicas.
Propiedades
Fórmula molecular |
C20H25ClN2O2 |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H25ClN2O2/c1-4-23(5-2)19(17-11-6-7-12-18(17)21)14-22-20(24)15-9-8-10-16(13-15)25-3/h6-13,19H,4-5,14H2,1-3H3,(H,22,24) |
Clave InChI |
KJZITPZPIUPOON-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CNC(=O)C1=CC(=CC=C1)OC)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11337878.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337880.png)
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337882.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337886.png)
![2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337895.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11337912.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11337920.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11337929.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11337945.png)

![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
